molecular formula C15H15N3O7S B3416860 Decarbamylcefuroxime CAS No. 97170-19-9

Decarbamylcefuroxime

Cat. No.: B3416860
CAS No.: 97170-19-9
M. Wt: 381.4 g/mol
InChI Key: OUSLHGWWWMRAIG-OGAOBHAHSA-N
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Mechanism of Action

Target of Action

Decarbamylcefuroxime is a derivative of Cefuroxime, a second-generation cephalosporin . The primary targets of this compound are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria .

Mode of Action

This compound, like other beta-lactam antibiotics, inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This interaction prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thereby inhibiting cell wall biosynthesis . As a result, the bacterial cell wall becomes weak, leading to cell lysis and death .

Biochemical Pathways

It is known that the drug interferes with the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation . By inhibiting this pathway, this compound disrupts the structural integrity of the bacterial cell wall, leading to cell death .

Pharmacokinetics

Based on the pharmacokinetics of cefuroxime, it can be inferred that this compound may have similar properties . Cefuroxime is widely distributed to body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile . It is metabolized in the intestinal mucosa and blood to cefuroxime . The drug is primarily excreted in the urine, with 66% to 100% of the drug excreted unchanged .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and proliferation . By disrupting the synthesis of the bacterial cell wall, the drug causes bacterial cell lysis and death . This makes this compound effective against a wide range of bacterial infections .

Biochemical Analysis

Biochemical Properties

Decarbamylcefuroxime, like other cephalosporins, is resistant to destruction by β-lactamases produced by staphylococci and most Gram-negative aerobic bacteria . It is active against many bacteria resistant to cephalothin

Cellular Effects

The cellular effects of this compound are primarily related to its antibacterial activity. By binding to PBPs, this compound inhibits the third and last stage of bacterial cell wall synthesis This disrupts the structural integrity of the bacterial cell, leading to cell death

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with PBPs. These proteins are essential for the synthesis of the bacterial cell wall. By binding to PBPs, this compound inhibits the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to bacterial cell death .

Subcellular Localization

The subcellular localization of this compound is not well-known. As an antibiotic, it is likely to be found wherever its target PBPs are located, which is typically in the bacterial cell wall

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Decarbamylcefuroxime involves the hydrolysis of Cefuroxime. One method includes dissolving 7-aminocephalosporanic acid (7-ACA) in water or another suitable solvent, followed by a series of chemical reactions to remove the carbamoyl group . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. This involves using advanced separation techniques to isolate the compound from reaction mixtures. The process also includes steps to remove impurities and by-products, ensuring the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Decarbamylcefuroxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Properties

IUPAC Name

(6R,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O7S/c1-24-17-9(8-3-2-4-25-8)12(20)16-10-13(21)18-11(15(22)23)7(5-19)6-26-14(10)18/h2-4,10,14,19H,5-6H2,1H3,(H,16,20)(H,22,23)/b17-9+/t10-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSLHGWWWMRAIG-OGAOBHAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101101426
Record name (6R,7R)-7-[[(2E)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97170-19-9
Record name (6R,7R)-7-[[(2E)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97170-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6R,7R)-7-(((2E)-2-(2-Furanyl)-2-(methoxyimino)acetyl)amino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-7-[[(2E)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R,7R)-7-(((2E)-2-(2-FURANYL)-2-(METHOXYIMINO)ACETYL)AMINO)-3-(HYDROXYMETHYL)-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7563XP7TW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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